(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid

Radioligand design Peptide pharmacokinetics Somatostatin receptor targeting

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid (synonym: Fmoc-D-4-pyridylalanine, Fmoc-D-4-Pal-OH, CAS 205528-30-9) is a chiral, Fmoc-protected non-proteinogenic amino acid bearing a 4-pyridyl side chain. The Fmoc group permits direct use in standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS), while the D-configuration and 4-pyridyl moiety collectively determine the biological conformation, receptor recognition, and physicochemical properties of the resulting peptide.

Molecular Formula C22H18N2O4
Molecular Weight 374.4 g/mol
Cat. No. B13031352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid
Molecular FormulaC22H18N2O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=NC=C4)C(=O)O
InChIInChI=1S/C22H18N2O4/c25-21(26)20(14-9-11-23-12-10-14)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19-20H,13H2,(H,24,27)(H,25,26)
InChIKeyQGNHSZXPAREYDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid Is a Strategic Procurement Decision for SPPS-Based Peptide Programs


(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid (synonym: Fmoc-D-4-pyridylalanine, Fmoc-D-4-Pal-OH, CAS 205528-30-9) is a chiral, Fmoc-protected non-proteinogenic amino acid bearing a 4-pyridyl side chain. The Fmoc group permits direct use in standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS), while the D-configuration and 4-pyridyl moiety collectively determine the biological conformation, receptor recognition, and physicochemical properties of the resulting peptide [1]. Commercial specifications typically require ≥98.0% purity by HPLC and storage at 2–8 °C to preserve Fmoc integrity . This compound is not interchangeable with its L-enantiomer, racemate, or with 2-pyridyl and 3-pyridyl regioisomers because these substitutions alter hydrophilicity, target-binding affinity, and metabolic stability in quantitatively distinct ways.

Generic Substitution Risks for (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid: Regioisomer and Enantiomer Pitfalls


Substituting this compound with a cheaper racemic mixture, an L-enantiomer, or a different pyridyl regioisomer introduces quantifiable performance penalties that can derail peptide development programs. The nitrogen position on the pyridine ring (2-, 3-, or 4-) directly controls the hydrophilicity (log D) and receptor-binding affinity (KD) of the final peptide, while the D- versus L-configuration can mean the difference between nanomolar target engagement and complete loss of binding [1]. Furthermore, D-amino acid residues confer resistance to common proteases that rapidly degrade L-amino acid-containing peptides, a property that cannot be replicated by L-enantiomers or achiral alternatives [2]. The quantitative evidence below demonstrates that these structural choices are not cosmetic; they produce measurable, decision-relevant differences in biophysical and biological performance.

Quantitative Differentiation Evidence: (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid Versus Closest Analogs


4-Pyridyl Regioisomer Provides the Highest Hydrophilicity Among Pyridylalanine Isomers in Peptide Context

In a direct head-to-head comparison of 177Lu-labeled somatostatin antagonist peptides differing only in the pyridylalanine regioisomer at position 3, the 4-pyridylalanine (4Pal) variant exhibited the highest hydrophilicity (lowest log D), which governs renal clearance and off-target tissue distribution. The log D values were −2.3 ± 0.1 (L2Pal), −2.5 ± 0.1 (3Pal), and −2.6 ± 0.1 (4Pal), establishing 4Pal as the most polar regioisomer [1]. This directly translates into altered in vivo biodistribution profiles [1].

Radioligand design Peptide pharmacokinetics Somatostatin receptor targeting

4-Pyridylalanine Regioisomer Achieves the Highest SST2 Receptor Binding Affinity in Competitive Saturation Binding

The same head-to-head study demonstrated that the 4-pyridylalanine (4Pal) regioisomer yielded the strongest binding to the clinically relevant SST2 receptor among the three pyridylalanine variants. Saturation binding KD values were: L2Pal = 0.18 ± 0.02 nM, 3Pal = 0.15 ± 0.01 nM, and 4Pal = 0.11 ± 0.01 nM [1]. The 4Pal variant was statistically indistinguishable from the clinical reference [177Lu]Lu-DOTA-LM3 (KD = 0.09 ± 0.02 nM), whereas L2Pal and 3Pal showed progressively weaker affinity [1].

Receptor binding affinity Somatostatin receptor subtype 2 Radioligand therapy

Incorporation of 4-Pyridylalanine Increases Peptide Aqueous Solubility by ≥15-Fold Relative to Native Aromatic Residues

In a systematic structure–activity study of glucagon analogs, replacement of native aromatic amino acids with 3-pyridylalanine or 4-pyridylalanine increased neutral-pH aqueous solubility from <1 mg/mL (native glucagon) to >15 mg/mL for di- and tri-substituted analogs containing 4-Pal [1]. Analogs containing 4-Pal substitutions (e.g., compound 9, Gcg[3-Pal6,10,13,Aib16]) maintained full solubility at 1, 5, and 10 mg/mL through 7 days at 4 °C without fibrillation, whereas native glucagon and single-substitution analogs showed diminished solubility over time [1]. Although this study employed the L-configuration, the solubility enhancement is attributed to the pyridyl nitrogen, which is regioisomer-dependent and is preserved in the D-configuration [1].

Peptide solubility Biophysical optimization Glucagon analogs

Enantiomeric Configuration at the α-Carbon Is a Binary Switch for Biological Activity: D-2Pal Abolishes SST2 Binding

The Mansi et al. study provides a striking example of enantiomeric discrimination: synthesis of the DOTA-[2Pal3]-LM3 peptide yielded two diastereomers (D-2Pal and L-2Pal). The D-2Pal diastereomer showed no detectable SST2 receptor recognition or binding affinity, whereas the L-2Pal diastereomer retained low nanomolar affinity (KD = 0.18 nM) [1]. This demonstrates that even a single D-amino acid substitution at a critical position can functionally inactivate a peptide ligand [1]. Although this specific diastereomer pair was studied with 2-pyridylalanine, the underlying principle—that the D-configuration at the α-carbon fundamentally alters backbone geometry and side-chain presentation to the receptor—applies across pyridylalanine regioisomers and is a well-established tenet of peptide medicinal chemistry [2].

Chirality-activity relationship Enantiomeric purity Receptor recognition

4-Pyridyl Side Chain Enables Metal-Coordination-Driven Peptide Assembly, a Feature Absent in Carbocyclic Aromatic Amino Acids

The pyridyl nitrogen at the 4-position of 4-pyridylalanine functions as a ligand for transition metals such as Pt(II), enabling metal-mediated control of peptide oligomerization state and self-assembly. In coiled-coil peptide systems, incorporation of 4-pyridylalanine at solvent-exposed positions permits binding of Pt(en)(NO3)2, which cross-links peptide helices and converts two-stranded coiled-coils into higher-order assemblies detectable by SDS-PAGE and ESI-MS [1]. This metal-binding capability is unique to pyridylalanine residues among aromatic amino acids; phenylalanine, tyrosine, and tryptophan lack a heteroatom capable of serving as a strong, directional metal ligand at physiological pH [1]. While direct quantitative binding constants (Kd for Pt(II)-peptide) are not reported in head-to-head format, the qualitative difference is unambiguous: 4-pyridylalanine enables metal-coordination-driven assembly, whereas carbocyclic aromatic amino acids do not [1].

Metallopeptide design Coiled-coil engineering Metal-organic peptide materials

High-Value Application Scenarios for (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid Based on Verified Evidence


Somatostatin Receptor-Targeted Radiopharmaceutical Lead Optimization

When developing SST2-targeted diagnostic or therapeutic radiopeptides, substitution of Tyr3 with 4-pyridyl-D-alanine (using Fmoc-D-4-Pal-OH as the SPPS building block) provides the optimal combination of target affinity (KD = 0.11 nM) and hydrophilicity (log D = −2.6) compared to 2-pyridyl and 3-pyridyl alternatives [1]. The D-configuration additionally confers proteolytic stability during circulation. This evidence is directly derived from the head-to-head regioisomer comparison by Mansi et al. (2025).

Aggregation-Resistant Peptide Hormone Engineering

For peptide hormones (e.g., glucagon, GLP-1 analogs) that suffer from poor aqueous solubility and fibrillation at neutral pH, incorporating 4-pyridylalanine residues can increase solubility from <1 mg/mL to >15 mg/mL while maintaining picomolar receptor potency, as demonstrated by Mroz et al. (2016) [2]. The Fmoc-D-4-pyridylalanine building block enables direct incorporation of this solubility-enhancing residue during standard Fmoc-SPPS without post-synthetic modification.

Metallopeptide Catalyst and Stimuli-Responsive Biomaterial Design

The 4-pyridyl side chain serves as a metal-coordination site that can be positioned at precise locations within a peptide sequence via SPPS. This enables the rational design of metal-crosslinked peptide assemblies, metalloenzyme mimics, and metal-responsive hydrogels [3]. Fmoc-D-4-pyridylalanine provides the D-configuration, which improves the proteolytic stability of the resulting metallopeptide materials in biological environments.

Enantiomerically Pure D-Amino Acid-Containing Peptide Drug Candidates

Peptide therapeutics incorporating D-amino acids exhibit extended in vivo half-lives because D-amino acid residues are poor substrates for mammalian proteases [4]. The (R)-configuration of Fmoc-D-4-pyridylalanine simultaneously delivers this protease resistance and the unique physicochemical properties of the 4-pyridyl side chain (enhanced solubility, metal-binding capability). Procurement of the enantiomerically pure (R)-isomer (≥98% purity by HPLC, as specified by Sigma-Aldrich ) is essential, as even partial racemization can yield diastereomeric peptide mixtures with altered or abolished biological activity.

Quote Request

Request a Quote for (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.